Lithium tetrachloroaurate

Solubility Organic solvent compatibility Homogeneous catalysis

LiAuCl₄ is the essential gold(III) precursor for organic-phase nanoparticle synthesis. The Li⁺ counterion provides superior solubility in THF and non-aqueous media vs. NaAuCl₄ or KAuCl₄—critical for Au(I)–alkanethiolate polymers yielding monodisperse AuNPs via e-beam irradiation. Validated for PS-b-PEO block copolymer micelle incorporation and photolysis-driven clean nanostructure synthesis without reducing agent contaminants. Required for biomedical imaging, drug delivery, and electronic device applications demanding surface purity. Substituting Na/K variants risks precipitation and failed micelle dynamics. Procure LiAuCl₄ to replicate peer-reviewed protocols.

Molecular Formula AuCl4Li
Molecular Weight 345.7 g/mol
CAS No. 3145-91-3
Cat. No. B1602496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrachloroaurate
CAS3145-91-3
Molecular FormulaAuCl4Li
Molecular Weight345.7 g/mol
Structural Identifiers
SMILES[Li+].Cl[Au-](Cl)(Cl)Cl
InChIInChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4
InChIKeyAAYAYBKNBYTUKW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetrachloroaurate CAS 3145-91-3: High-Purity Au(III) Salt for Organic-Soluble Gold Nanoparticle Synthesis


Lithium tetrachloroaurate (LiAuCl₄, CAS 3145-91-3) is an inorganic coordination compound comprising a lithium cation and a tetrachloroaurate(III) anion, typically available as the hydrate with molecular weight 345.72 g/mol [1]. It serves as a gold(III) precursor salt for nanoparticle synthesis, catalysis, and materials science applications [2]. The Li⁺ counterion imparts distinctive solubility characteristics that differentiate this compound from other alkali metal tetrachloroaurate salts .

Lithium Tetrachloroaurate CAS 3145-91-3: Why NaAuCl₄, KAuCl₄, and HAuCl₄ Cannot Substitute


In-class tetrachloroaurate salts cannot be simply interchanged due to cation-dependent solubility and reaction compatibility. Lithium tetrachloroaurate exhibits solubility in organic solvents that differs substantially from sodium or potassium variants . The Li⁺ counterion influences the compound's reactivity in non-aqueous reaction media compared to HAuCl₄, which introduces protic acidity that can interfere with base-sensitive substrates [1]. Direct substitution with NaAuCl₄ or KAuCl₄ in organic-phase nanoparticle synthesis may fail due to inadequate precursor solubility and altered micelle incorporation dynamics [2].

Lithium Tetrachloroaurate CAS 3145-91-3: Quantitative Differentiation Data for Procurement Decisions


Lithium Tetrachloroaurate Organic Solvent Solubility vs. Sodium and Potassium Tetrachloroaurates

Lithium tetrachloroaurate demonstrates enhanced solubility in polar organic solvents compared to its sodium and potassium counterparts. The lithium counterion improves compatibility with organic reaction media, facilitating homogeneous reaction systems . While HAuCl₄ is also organic-soluble, LiAuCl₄ avoids the protic acidity and hydrogen chloride release associated with the acid form, which can degrade acid-sensitive substrates or alter reaction pH [1].

Solubility Organic solvent compatibility Homogeneous catalysis

LiAuCl₄ as Essential Precursor for Au(I)–Alkanethiolate Polymer Nanoparticle Synthesis

Lithium tetrachloroaurate enables the synthesis of monodisperse gold nanoparticles via electron beam irradiation of Au(I)–SR polymers, a method that produces nanoparticles with highly ordered supramolecular structures and narrow size distribution [1]. The reaction LiAuCl₄ + 3 RSH → Au(I)–SR + RS–SR + 3 HCl + LiCl proceeds cleanly in THF with complete disappearance of the yellowish LiAuCl₄ color after 24 hours of stirring [2]. The resulting Au(I)–SR polymer exhibits a bilayer structure with layer d-spacing of 49.0 Å and a sharp endotherm at 157 °C (ΔH = 116 J/g) [3].

Gold nanoparticles Electron beam lithography Supramolecular polymers

LiAuCl₄ in Block Copolymer Micelle-Templated Gold Nanoparticle Arrays

Lithium tetrachloroaurate was successfully incorporated into the core of polystyrene-block-poly(ethylene oxide) (PS-b-PEO) polymeric micelles, enabling sonochemically enhanced borohydride reduction to produce ordered arrays of gold nanoparticles [1]. The use of LiAuCl₄ was essential for compatibility with the amphiphilic copolymer matrix; sonication time was found to critically influence nanoparticle formation, with absorbance initially increasing before decreasing at longer times due to agglomeration [2]. Transmission electron microscopy confirmed that PS-b-PEO micelles serve as effective vehicles for well-defined nanocomposite films containing nanoparticulate gold [3].

Polymer nanocomposites Sonochemical synthesis Ordered nanoparticle arrays

Lithium Tetrachloroaurate Enables Clean Photochemical Gold Nanostructure Synthesis

Tetrachloroaurate photolysis, demonstrated with lithium tetrachloroaurate, provides a methodology for generating reductive species that enable remarkably clean synthesis of gold nanostructures without chemical debris from traditional reducing agents [1]. The photolysis approach opens possibilities for in situ or post-synthesis surface modification without concern for chemical contaminants, a significant advantage over conventional chemical reduction methods [2].

Photochemical synthesis Metal nanostructures Radical-mediated reduction

Lithium Tetrachloroaurate CAS 3145-91-3: Validated Application Scenarios for Research Procurement


Organic-Phase Synthesis of Monodisperse Gold Nanoparticles via Electron Beam Lithography

Lithium tetrachloroaurate is the gold precursor of choice for synthesizing Au(I)–alkanethiolate polymers that yield highly monodisperse gold nanoparticles upon electron beam irradiation [1]. This application leverages LiAuCl₄'s solubility in THF and its clean reaction with alkanethiols to form supramolecular intermediates with well-defined bilayer structures (d-spacing 49.0 Å) [2]. Procurement of LiAuCl₄ is essential for replicating this validated synthetic protocol; substitution with NaAuCl₄ or KAuCl₄ may result in precipitation or altered reaction kinetics in organic media [3].

Block Copolymer Micelle-Templated Nanocomposite Fabrication

LiAuCl₄ has been demonstrated effective for incorporation into PS-b-PEO block copolymer micelles, enabling sonochemically enhanced reduction to produce ordered arrays of gold nanoparticles [1]. This application requires a gold precursor with compatibility with amphiphilic copolymer matrices, a property uniquely associated with the lithium salt among alkali metal tetrachloroaurates [2]. Researchers developing polymer nanocomposite films for electronic or optical devices should prioritize LiAuCl₄ based on peer-reviewed validation of this specific application [3].

Photochemical Synthesis of Ultrapure Gold Nanostructures

LiAuCl₄ serves as the photolyzable gold source for radical-mediated, clean synthesis of gold nanostructures without introducing chemical debris from traditional reducing agents [1]. This application scenario is particularly relevant for biomedical imaging, drug delivery, and electronic device fabrication where surface contamination from residual reducing agents or ligands can compromise performance [2]. The methodology enables in situ surface functionalization of gold nanostructures, providing a procurement-relevant advantage for laboratories requiring contaminant-free gold nanomaterials [3].

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